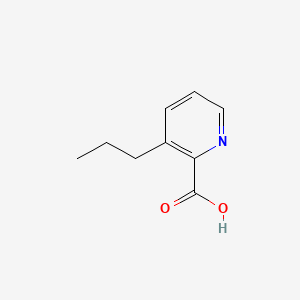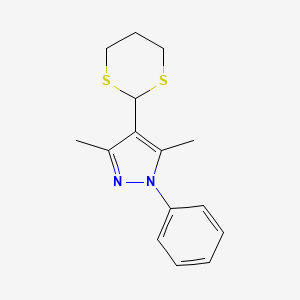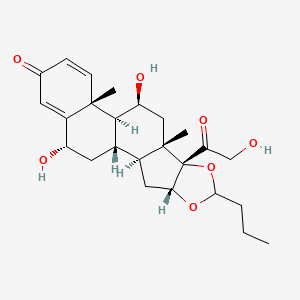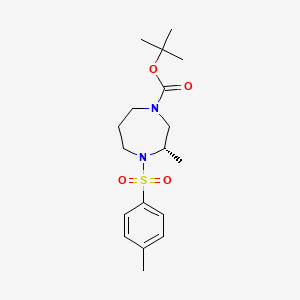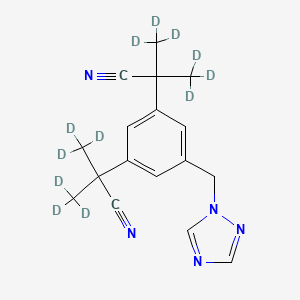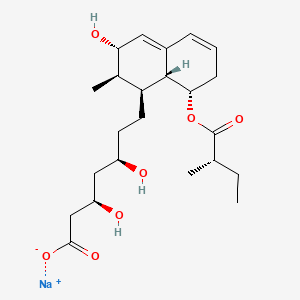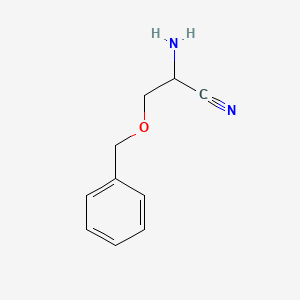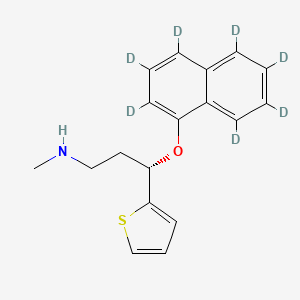
Duloxetine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Duloxetine-d7 is a deuterated form of duloxetine, a serotonin-norepinephrine reuptake inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolism of duloxetine. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Duloxetine-d7 involves the incorporation of deuterium atoms into the duloxetine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in duloxetine are replaced with deuterium using deuterium gas (D2) under specific conditions. Another method involves the use of deuterated reagents during the synthesis of duloxetine.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as duloxetine but with deuterated reagents. The process involves multiple steps, including the preparation of intermediates and the final deuteration step. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions: Duloxetine-d7 undergoes various chemical reactions similar to duloxetine. These include:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful in studying the compound’s behavior and interactions in biological systems.
Wissenschaftliche Forschungsanwendungen
Duloxetine-d7 is widely used in scientific research for various applications:
Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of duloxetine in the body.
Metabolism Studies: The deuterated form allows researchers to trace the metabolic pathways and identify metabolites.
Drug Development: It is used in the development of new drugs by providing insights into the pharmacological properties of duloxetine.
Biological Research: this compound is used in studies related to neurotransmitter regulation and its effects on the central nervous system.
Industrial Applications: It is used in the quality control and validation of duloxetine production processes.
Wirkmechanismus
Duloxetine-d7, like duloxetine, inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood regulation and pain perception. The compound does not significantly affect other neurotransmitter systems, making it a selective serotonin-norepinephrine reuptake inhibitor.
Vergleich Mit ähnlichen Verbindungen
Duloxetine: The non-deuterated form, used clinically for depression and anxiety.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic effects.
Desvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.
Uniqueness of Duloxetine-d7: this compound is unique due to the presence of deuterium atoms, which provide a distinct advantage in research applications. The deuterium atoms allow for precise tracing and analysis without altering the compound’s pharmacological effects. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies.
Eigenschaften
IUPAC Name |
(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1/i2D,3D,4D,6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUITGRIYCTCEM-KGAVXYHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)
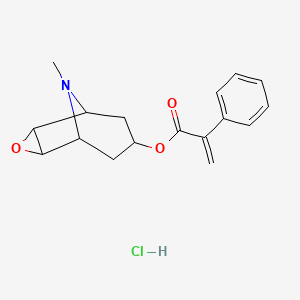
![(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562369.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
